Product packaging for 2-Oxomelatonin(Cat. No.:)

2-Oxomelatonin

Cat. No.: B8508788
M. Wt: 248.28 g/mol
InChI Key: HNEAVHQAQROOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxomelatonin is a significant metabolite in the melatonin pathway, serving as a key bioprecursor for the synthesis of hypnotic acetyl metabolites under the control of serotonin N-acetyltransferases (NATs) . Research indicates that the enzymatic acetylation of this compound leads to the production of N-acetyl-β-carboline compounds, which exhibit sleep-inducing properties with an electroencephalograph (EEG) architecture resembling physiological sleep, characterized by significant proportions of slow-wave deep sleep and rapid eye movement sleep . This contrasts with the sleep patterns induced by conventional GABAergic drugs, positioning this compound as a critical compound for investigating alternative sleep mechanisms . The presence and metabolism of this compound are therefore considered essential for the induction and maintenance of sleep, offering a promising research avenue for understanding and addressing sleep disorders related to deficiencies in NAT enzyme activity . Beyond its role in sleep regulation, melatonin and its metabolites are studied for their broader physiological effects, including potent antioxidant and anti-inflammatory properties, detoxification of free radicals, and immunoregulation, making this compound a compound of interest in neurobiology and systemic physiology research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O3 B8508788 2-Oxomelatonin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-[2-(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,10H,5-6H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

HNEAVHQAQROOMN-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1C2=C(C=CC(=C2)OC)NC1=O

Canonical SMILES

CC(=O)NCCC1C2=C(C=CC(=C2)OC)NC1=O

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of 2 Oxomelatonin

Enzymatic Conversion Mechanisms

While direct enzymatic synthesis of 2-Oxomelatonin is well-defined in plants, the pathways in animals are often indirect, resulting from the activity of enzymes primarily involved in inflammatory and immune responses.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme best known for catalyzing the rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. nih.gov Its primary substrate is tryptophan, not melatonin (B1676174). nih.gov However, under conditions of oxidative stress, particularly in the presence of co-substrates like hydrogen peroxide, IDO can facilitate the oxidative cleavage of melatonin's indole (B1671886) ring. nih.govresearchgate.net This reaction primarily yields N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). nih.govnih.govresearchgate.net

The role of IDO in the direct formation of 2-hydroxymelatonin/2-oxomelatonin is considered indirect. The enzyme's activity is significantly upregulated by pro-inflammatory cytokines, such as interferon-α and interferon-γ, during immune responses. nih.gov This heightened activity contributes to a pro-oxidative environment, which can promote the non-specific oxidation of melatonin to various products, including the 2-hydroxylated form.

Myeloperoxidase (MPO) is an abundant enzyme found in the neutrophils of vertebrates, playing a critical role in microbial killing. h-its.org MPO catalyzes the oxidation of melatonin, particularly in activated neutrophils. h-its.orgnih.gov Similar to IDO, the primary and most studied product of direct MPO-catalyzed melatonin oxidation is AFMK, which is formed through one-electron oxidation steps. nih.govh-its.org

However, MPO's role in this compound formation is significant through an indirect mechanism. MPO utilizes hydrogen peroxide to generate highly potent reactive oxidants, most notably hypochlorous acid (HClO). nih.gov Melatonin is an effective scavenger of these reactive species, and its interaction with them can lead to hydroxylation at the C2 position of the indole ring, forming 2-hydroxymelatonin. mdpi.com Therefore, in inflammatory settings where neutrophils are activated and MPO is released, this compound can be formed as a byproduct of melatonin's antioxidant actions. nih.gov

In stark contrast to the indirect pathways in animals, plants possess a specific and highly efficient enzyme for the direct synthesis of 2-hydroxymelatonin. This enzyme, Melatonin 2-hydroxylase (M2H), was first cloned and characterized in rice (Oryza sativa). researchgate.net M2H directly catalyzes the hydroxylation of melatonin at the C2 position. nih.govnih.gov

Research has shown that the catalytic efficiency of M2H is substantially higher than that of the enzymes responsible for synthesizing melatonin itself. nih.gov This leads to a rapid conversion of melatonin to 2-hydroxymelatonin in plant tissues. Consequently, the concentration of 2-hydroxymelatonin in many plant species is found to be dramatically higher than that of melatonin, with an average ratio estimated to be around 368:1. nih.govmdpi.com This indicates that 2-hydroxymelatonin is a major and predominant melatonin metabolite in the plant kingdom. nih.govmdpi.com

Comparative Levels of Melatonin and 2-Hydroxymelatonin in Various Plant Species
Plant SpeciesFamilyMelatonin (ng/g FW)2-Hydroxymelatonin (ng/g FW)Ratio (2-OHM:Melatonin)
RadishBrassicaceae3.5--
FeverfewAsteraceae3.3--
General Average (24 species)Multiple<1 (most species)6.2 (average)~368:1

Data based on findings from a study of 24 plant species, highlighting the predominance of 2-hydroxymelatonin. nih.gov The specific value for 2-Hydroxymelatonin in Radish and Feverfew was not provided in the source, but the average across all species tested was 6.2 ng/g FW.

Non-Enzymatic Oxidation Routes and Reactive Species Involvement

Beyond enzymatic catalysis, this compound can be formed through direct, non-enzymatic reactions between melatonin and various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govmdpi.com This pathway is a fundamental aspect of melatonin's function as a potent free radical scavenger.

Hydroxylation of melatonin can occur at several positions on the molecule, with the C2 position being one of the targets. nih.gov The interaction of melatonin with the highly reactive hydroxyl radical (•OH) is one of the key non-enzymatic routes that can produce 2-hydroxymelatonin. nih.govmdpi.com Other reactive species such as singlet oxygen (¹O₂), superoxide (B77818) anion (O₂•⁻), and peroxynitrite (ONOO⁻) are also known to oxidize melatonin, although these reactions often lead to the formation of AFMK. nih.govnih.govresearchgate.net The formation of 2-hydroxymelatonin via these non-enzymatic routes is particularly relevant in conditions of high oxidative stress, where the production of ROS overwhelms the body's antioxidant defenses. nih.govmdpi.com

Precursor Compounds and Substrate Specificity in Biological Systems

The immediate and sole precursor for all this compound formation pathways is melatonin (N-acetyl-5-methoxytryptamine). nih.govnih.gov Melatonin itself is biosynthesized from the essential amino acid tryptophan through a series of enzymatic steps involving intermediates such as serotonin (B10506) and N-acetylserotonin. researchgate.netnih.govnih.gov

The substrate specificity for the reactions leading to this compound varies greatly:

Melatonin 2-hydroxylase (M2H) exhibits high specificity for melatonin as its substrate, efficiently converting it to 2-hydroxymelatonin in plants. researchgate.netnih.gov

Myeloperoxidase (MPO) and Indoleamine 2,3-dioxygenase (IDO) can use melatonin as a substrate, but their primary oxidative product is AFMK. nih.gov Their role in this compound formation is largely indirect and less specific, relying on the generation of a reactive environment. mdpi.com

Non-enzymatic reactions with ROS lack high specificity. While 2-hydroxylation can occur, reactions with species like the hydroxyl radical can also lead to hydroxylation at other positions, such as C3, C6, and C7, resulting in a mixture of hydroxylated melatonin isomers. nih.gov

Summary of this compound Formation Pathways
PathwayKey Enzyme/SpeciesPrimary SubstratePrimary ProductMechanismBiological System
Direct EnzymaticMelatonin 2-Hydroxylase (M2H)Melatonin2-HydroxymelatoninDirect C2-HydroxylationPlants
Indirect EnzymaticMyeloperoxidase (MPO)MelatoninAFMK (direct), 2-Hydroxymelatonin (indirect)ROS (e.g., HClO) GenerationAnimals (Neutrophils)
Indirect EnzymaticIndoleamine 2,3-Dioxygenase (IDO)MelatoninAFMKContribution to Oxidative StressAnimals (Immune Response)
Non-EnzymaticReactive Oxygen Species (e.g., •OH)Melatonin2-Hydroxymelatonin & other isomersDirect Radical ScavengingGeneral (Oxidative Stress)

Regulation of this compound Biosynthesis

The regulation of this compound synthesis is intrinsically linked to the factors that control the underlying enzymatic and non-enzymatic pathways.

In plants , biosynthesis is primarily regulated by the expression of the M2H gene. Evidence suggests that M2H transcription follows a diurnal rhythm, with levels peaking during the night, corresponding to higher concentrations of 2-hydroxymelatonin. nih.gov Furthermore, exposure to certain abiotic stressors, such as cadmium, has been shown to suppress the conversion of melatonin to 2-hydroxymelatonin, implying a downregulation of M2H activity. This may be a protective mechanism to preserve levels of melatonin, which has potent stress-mitigating properties. nih.gov

In animals , the formation of this compound is regulated by conditions of inflammation and oxidative stress. The synthesis is not constitutive but rather induced by pathological or physiological challenges. Key regulatory factors include:

Inflammatory Signals: Pro-inflammatory cytokines like IFN-α and TNF-α strongly induce the expression and activity of IDO, thus increasing melatonin oxidation during an immune response. nih.gov

Neutrophil Activation: The release of MPO from activated neutrophils during infection or injury is a critical control point for the MPO-dependent pathway. nih.gov

Substrate Availability: The availability of co-substrates, such as hydrogen peroxide and superoxide for MPO and IDO, directly influences the rate of melatonin oxidation. h-its.orgnih.gov

Metabolic Fate and Biotransformation of 2 Oxomelatonin

Enzymatic Degradation Pathways

The formation of 2-oxomelatonin itself is an enzymatic process stemming from melatonin (B1676174). The initial step involves the hydroxylation of melatonin at the C2 position, a reaction that can be mediated by cytochrome P450 (CYP) enzymes or occur non-enzymatically through interaction with reactive oxygen species (ROS). mdpi.comacs.org In plants, this conversion is particularly prominent, with specific melatonin 2-hydroxylase (M2H) enzymes efficiently producing 2-hydroxymelatonin, which then tautomerizes to this compound. nih.govnih.gov

Once formed, the indole (B1671886) structure of melatonin and its metabolites is susceptible to further degradation. A significant enzymatic pathway involves the cleavage of the pyrrole (B145914) ring, leading to the formation of kynuramine (B1673886) derivatives. nih.gov This process can be catalyzed by several enzymes, including indoleamine 2,3-dioxygenase (IDO) and myeloperoxidase (MPO). nih.govnih.gov These enzymes catalyze the oxidation of the indoleamine structure to produce N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). nih.govbiomedres.us While this pathway is well-established for melatonin, it represents a highly probable degradation route for this compound, given the shared core structure.

Key Enzymes in Related Melatonin Degradation:

Enzyme Family Specific Enzyme(s) Role in Melatonin Metabolism
Cytochrome P450 CYP1A1, CYP1A2, CYP1B1, CYP2C19 Catalyze hydroxylation (e.g., at C6, C2 positions) and O-demethylation of melatonin. acs.orgnih.govnih.govdrugbank.com
Dioxygenases Indoleamine 2,3-dioxygenase (IDO) Catalyzes pyrrole ring cleavage to form AFMK. nih.govnih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Conjugation reactions represent a critical Phase II metabolic step, wherein a hydrophilic group is attached to a metabolite to dramatically increase its water solubility and facilitate urinary or biliary excretion. nih.govwikipedia.org The primary conjugation reactions for melatonin metabolites are glucuronidation and sulfation.

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on the substrate. nih.gov

While direct studies on the conjugation of this compound are limited, the metabolic fate of other hydroxylated melatonin metabolites is well-documented. For instance, 6-hydroxymelatonin (B16111), the major metabolite of melatonin in mammals, is extensively conjugated to form 6-sulfatoxymelatonin (B1220468) and, to a lesser extent, 6-hydroxymelatonin glucuronide. nih.govtaylorandfrancis.com N-acetylserotonin also undergoes significant sulfation and glucuronidation. nih.govnih.gov Given that this compound exists in equilibrium with 2-hydroxymelatonin, the presence of a hydroxyl group makes it a prime candidate for both glucuronidation and sulfation. The specific SULT enzymes SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1E1 have been shown to be active in melatonin sulfation. nih.gov

Summary of Major Conjugation Reactions for Melatonin Metabolites:

Reaction Type Key Enzymes Common Substrates Purpose
Glucuronidation UDP-glucuronosyltransferases (UGTs) 6-hydroxymelatonin, N-acetylserotonin Increases water solubility for excretion. nih.govnih.gov

| Sulfation | Sulfotransferases (SULTs), e.g., SULT1A1 | 6-hydroxymelatonin, N-acetylserotonin | Increases water solubility for excretion. nih.govnih.govnih.gov |

Formation of Downstream Metabolites

The biotransformation of melatonin and its derivatives results in a cascade of downstream metabolites. The most significant of these, arising from the cleavage of the indole ring, are the kynuramines.

The initial product of this pathway is N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) . biomedres.usnih.gov AFMK can be formed through various enzymatic and non-enzymatic oxidative processes acting on melatonin. nih.govresearchgate.net Subsequently, AFMK is typically deformylated by arylformamidases in tissues to produce N¹-acetyl-5-methoxykynuramine (AMK) . nih.govnaturalhealthresearch.org Both AFMK and AMK are biologically active molecules and are considered important downstream metabolites in the melatonin metabolic network. biomedres.usnaturalhealthresearch.org Although a metabolomic study in mice did not detect AFMK or AMK in urine, their formation in the brain and under conditions of oxidative stress is recognized. nih.govnih.gov

Therefore, the metabolic fate of this compound likely includes its potential conversion into these kynuramine derivatives, following the established pathway for its parent compound.

Cellular Uptake and Efflux Mechanisms in Research Models

The mechanisms governing the entry of this compound into cells and its subsequent efflux have not been specifically elucidated. However, insights can be drawn from studies on its parent compound, melatonin. Melatonin is an amphiphilic molecule, allowing it to readily cross cellular membranes, likely through passive diffusion. nih.gov

In addition to diffusion, specific transporters have been identified that facilitate melatonin's entry into cells and even into subcellular compartments like mitochondria. Research has implicated oligopeptide transporters PEPT1/2 (SLC15A1/2) and the glucose transporter GLUT1 (SLC2A1) in the active transport of melatonin. nih.govresearchgate.net PEPT1/2, in particular, have been found on mitochondrial membranes and are suggested to play a key role in melatonin's accumulation within these organelles. nih.gov Once metabolized and conjugated, the resulting hydrophilic glucuronides and sulfates require efflux transporters, such as those from the ATP-binding cassette (ABC) superfamily, to be exported from the cell for elimination. nih.gov

While these mechanisms have been identified for melatonin, it is plausible that this compound and its subsequent conjugated metabolites utilize similar transporter systems for cellular uptake and efflux. However, specific research focusing on this compound transport is needed for confirmation.

Molecular Mechanisms of 2 Oxomelatonin Action

Interactions with Cellular Components and Biomolecules

The bioactivity of 2-oxomelatonin is initiated by its direct or indirect interactions with essential biomolecules, influencing their function and downstream cellular processes.

Protein Binding and Modulation

Specific protein targets and binding affinities for this compound have not been as extensively characterized as those for melatonin (B1676174). While melatonin is known to bind to G-protein coupled receptors (MT1 and MT2) and other proteins like Calreticulin with high affinity, the specific interactions of this compound with these or other unique protein partners are a subject for ongoing research. frontiersin.org

Nucleic Acid Interactions

The protective effects of the melatonin metabolic cascade extend to nucleic acids, primarily through antioxidant mechanisms that prevent oxidative damage to DNA. Research exploring the direct chemical interactions between melatonin's metabolites and DNA has revealed a capacity for molecular repair. Theoretical studies have shown that melatonin and its metabolites are capable of repairing guanine-centered radical cations in DNA via electron transfer at diffusion-limited rates. This suggests that part of the protective role of the melatonin pathway against DNA damage may be mediated by the ability of its metabolites, including this compound, to directly repair oxidized sites within the DNA structure.

Lipid Peroxidation Modulation

This compound, as a metabolite of melatonin, is involved in the protection of lipids from oxidative damage. The process of lipid peroxidation, a chain reaction of oxidative degradation of lipids, can compromise cell membrane integrity and function. Both melatonin and its metabolites have been shown to intervene in this process. nih.gov They act to reduce the initiation of lipid peroxidation by scavenging reactive oxygen and nitrogen species (ROS/RNS) and also interrupt the propagation phase by scavenging peroxyl radicals. nih.gov

Table 1: Modulation of Lipid Peroxidation by Melatonin Metabolites

Mechanism Action of Metabolite (including this compound) Outcome
Initiation Phase Scavenges initiating agents (e.g., •OH, ONOO⁻)Prevents the initial abstraction of a hydrogen atom from polyunsaturated fatty acids.
Propagation Phase Scavenges peroxyl radicals (ROO•)Breaks the chain reaction of lipid peroxidation.

Modulation of Intracellular Signaling Cascades

This compound can influence cellular function by modulating complex intracellular signaling networks, particularly those related to redox homeostasis and inflammation-associated pathways.

Redox Signaling Pathways

The role of this compound in redox signaling can be context-dependent and differs from the typically antioxidant functions of melatonin. In plant models, 2-hydroxymelatonin (the tautomer of this compound) has been shown to induce the production of ROS. nih.gov This effect is mediated by the activation of the Respiratory Burst Oxidase Homolog (RBOH) enzyme, a plant homolog of NADPH oxidase. nih.gov This specific action demonstrates a pro-oxidant function in certain biological systems, suggesting that this compound can act as a signaling molecule that directly modulates redox balance through enzymatic regulation, rather than solely as a passive radical scavenger. nih.gov

Table 2: 2-Hydroxymelatonin (2-OHM) Effect on Plant Redox Signaling

Compound Target Enzyme Signaling Pathway Observed Effect
2-HydroxymelatoninRespiratory Burst NADPH Oxidase (RBOH)RBOH-dependentInduction of Reactive Oxygen Species (ROS) production. nih.gov

Anti-inflammatory Signaling at the Molecular Level

While melatonin is a well-documented inhibitor of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), the specific role of this compound in these cascades is still being defined. nih.govnih.gov However, research in human colorectal cancer cells has demonstrated that 2-hydroxymelatonin can modulate signaling pathways integral to cell invasion and metastasis, which are often linked with inflammation. Specifically, 2-hydroxymelatonin treatment has been found to downregulate the mRNA levels of key transcription factors involved in the Epithelial-Mesenchymal Transition (EMT), a process critical for cancer progression and associated with inflammatory microenvironments. nih.gov

Table 3: Modulation of EMT Signaling by 2-Hydroxymelatonin (2-OHM) in Caco-2 Cells

Target Gene Function Effect of 2-OHM Treatment
Snail EMT-inducing transcription factorSignificant downregulation of mRNA levels. nih.gov
Twist EMT-inducing transcription factorSignificant downregulation of mRNA levels. nih.gov
N-cadherin Mesenchymal markerSignificant downregulation of mRNA levels. nih.gov

Interaction with Antioxidant Defense Systems

This compound, also known as 2-hydroxymelatonin (2-OHM), plays a significant role in modulating antioxidant defense systems, particularly in plants. While initially considered an inactive byproduct of melatonin metabolism, research has revealed its capacity to enhance tolerance to various environmental stressors by influencing the activity of antioxidant enzymes and the synthesis of non-enzymatic antioxidants. nih.gov

In cucumber plants (Cucumis sativus) subjected to cadmium (Cd) toxicity, a potent environmental stressor that induces oxidative damage, treatment with this compound has been shown to ameliorate its harmful effects. nih.govtandfonline.com Studies indicate that this compound enhances the synthesis of antioxidants and boosts the activity of key antioxidant enzymes. nih.gov This modulation helps the plant cope with the increased production of reactive oxygen species (ROS) caused by cadmium exposure. tandfonline.com

Detailed research findings from studies on cucumber seedlings under cadmium stress have quantified the effects of this compound pretreatment on various growth and biochemical parameters. The application of this compound reversed the toxic effects of cadmium on photosynthetic pigments and significantly increased the levels of non-enzymatic antioxidants like proline and soluble sugars, which are crucial for osmotic adjustment and protecting cellular structures from oxidative damage. tandfonline.com

ParameterTreatment GroupObserved EffectCategory
GerminationCd StressReducedGrowth
GerminationCd Stress + this compoundRevamped/IncreasedGrowth
Plant BiomassCd StressReducedGrowth
Plant BiomassCd Stress + this compoundIncreasedGrowth
Total ChlorophyllCd StressSignificantly DecreasedPhotosynthesis
Total ChlorophyllCd Stress + this compoundReversed toxic effectPhotosynthesis
CarotenoidsCd StressDecreasedPhotosynthesis
CarotenoidsCd Stress + this compoundReversed toxic effectPhotosynthesis
Proline ContentCd StressIncreased (stress response)Antioxidant
Proline ContentCd Stress + this compoundFurther IncreasedAntioxidant
Soluble SugarsCd StressDecreasedAntioxidant
Soluble SugarsCd Stress + this compoundIncreasedAntioxidant

Receptor-Independent Mechanisms

The primary receptor-independent mechanism for the parent compound, melatonin, is its ability to directly scavenge a wide variety of reactive oxygen and nitrogen species (ROS/RNS). nih.govresearchgate.net However, this direct free radical-trapping capacity appears to be significantly lower in this compound. nih.govresearchgate.net

Computational and experimental studies have investigated the direct antioxidant potential of this compound and found its contributions to be minor compared to melatonin and other metabolites like 4-hydroxymelatonin. nih.govresearchgate.net The reason for this low reactivity is structural. This compound does not possess a phenolic group; instead, it exists almost entirely in its keto tautomer form. nih.govresearchgate.net This chemical structure is less conducive to donating an electron or hydrogen atom to neutralize free radicals. nih.gov

Further theoretical analysis confirms that the reactions of this compound with peroxyl radicals are endergonic, meaning they require an input of energy to proceed, making them thermodynamically unfavorable. nih.gov This inherent low reactivity as a direct radical scavenger suggests that the protective effects of this compound against oxidative stress are primarily mediated through indirect pathways, such as the modulation of antioxidant defense systems, rather than through direct receptor-independent scavenging actions. nih.govnih.gov This characteristic distinguishes it from its precursor, melatonin, which is known for its potent and direct free-radical scavenging cascade. nih.gov

Computational Modeling of Molecular Interactions

Computational modeling, specifically using Density Functional Theory (DFT), has been employed to elucidate the intrinsic antioxidant properties and molecular behavior of this compound. nih.govresearchgate.net These theoretical studies provide critical insights into the compound's low reactivity as a direct free radical scavenger and explain the experimental observations.

A key study utilized the M05-2X and M05 functionals with the 6-311+G(d,p) basis set and a solvation model based on density (SMD) to analyze the antioxidant mechanisms of this compound and 4-hydroxymelatonin. nih.govresearchgate.net The computational results revealed that this compound's structure is a determining factor in its chemical behavior.

Key Findings from DFT Modeling of this compound:

Tautomeric Form: The modeling confirmed that this compound exists predominantly (~100%) in its keto tautomer form rather than an enol form. nih.govresearchgate.net

Absence of Phenolic Group: Unlike its highly effective antioxidant isomer, 4-hydroxymelatonin, the stable keto form of this compound lacks a phenolic hydroxyl group, which is a key structural feature for potent radical-trapping activity. nih.gov

Antioxidant Activity: Consequently, the calculations predicted that the direct radical-trapping effects of this compound are minor. nih.govresearchgate.net Its reactions with damaging peroxyl radicals are not thermodynamically favorable. nih.gov

This low chemical reactivity, as predicted by computational models, helps explain the relatively high abundance of this compound found in some biological systems, such as plants. nih.govresearchgate.net Since it does not readily react with free radicals, it is less likely to be consumed in scavenging reactions, allowing it to accumulate and participate in other biological processes, such as signaling and indirect modulation of antioxidant enzymes. nih.gov

Table: Summary of Computational Modeling Findings for this compound nih.govresearchgate.net
Parameter ModeledFinding for this compoundImplication for Molecular Action
Dominant TautomerKeto form (~100%)Lacks the reactive enol-hydroxyl group.
Key Structural FeatureAbsence of a phenolic groupReduces the ability to donate a hydrogen atom for radical scavenging.
Radical-Trapping PotentialPredicted to be minor/lowDirect scavenging is not a primary mechanism of action.
Contribution to Melatonin's Antioxidant EffectConsidered insignificantIts biological roles are likely indirect (e.g., enzyme modulation).

Biological Roles and Functional Implications of 2 Oxomelatonin in *in Vitro* and Preclinical Models

Contribution to Cellular Redox Homeostasis

The role of 2-oxomelatonin in cellular redox homeostasis appears to be distinct from that of its precursor, melatonin (B1676174). Studies suggest that this compound generally exhibits lower antioxidant activity compared to melatonin and other metabolites like 3-hydroxymelatonin (B13862946) mdpi.comnih.gov. This is partly attributed to the absence of a phenolic group in this compound, which is considered a key structural feature for significant antioxidant capacity nih.gov. Theoretical calculations indicate that the keto tautomer of this compound is highly abundant, contributing to its relatively low antioxidant protection nih.gov.

Despite its generally lower direct antioxidant capacity in some contexts, this compound has been observed to mediate responses to oxidative challenges in specific preclinical models. For instance, in plants, 2-hydroxymelatonin has been shown to influence the response to cadmium by increasing levels of antioxidants such as glutathione (B108866) and activating antioxidant enzymes like superoxide (B77818) dismutase mdpi.com. However, it is crucial to note that in certain plant models, 2-hydroxymelatonin treatment has also been reported to induce reactive oxygen species (ROS) production, leading to accelerated leaf senescence, contrasting with melatonin's effects nih.gov. This suggests a complex and context-dependent involvement in redox balance.

Role in Oxidative Stress Mitigation at the Molecular Level

In contrast to the strong antioxidant properties of melatonin, which can scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydroxyl radicals, peroxynitrite anions, and singlet oxygen researchgate.netopenaccessjournals.comnih.gov, this compound's direct contribution to such scavenging is limited. For example, some studies have shown that 2-hydroxymelatonin has the lowest antioxidant activity when compared to melatonin and 3-hydroxymelatonin in certain assays mdpi.com.

Modulation of Cellular Viability and Apoptosis Mechanisms

This compound demonstrates significant modulation of cellular viability and apoptosis mechanisms, particularly in the context of cancer cells. In vitro studies have revealed that 2-hydroxymelatonin exerts a cytotoxic effect on human colorectal cancer cell lines, including Caco2, HCT116, DLD1, and CT26 cells nih.gov. At higher concentrations (e.g., 1000 or 2000 µM), 2-hydroxymelatonin exhibited a much stronger cytotoxic effect than melatonin on HCT116, DLD1, and CT26 cells nih.gov. Notably, 2-hydroxymelatonin was observed to reduce CT26 cell viability by 90% at these concentrations nih.gov.

The mechanism underlying this cytotoxicity involves the activation of the apoptotic signaling pathway. This pro-apoptotic effect has been confirmed through techniques such as Hoechst staining and Annexin V-FITC/propidium iodide double labeling of cells treated with lethal doses of 2-hydroxymelatonin nih.gov. Furthermore, 2-hydroxymelatonin exhibited significantly lower IC50 values compared to melatonin across all four colorectal cancer cell lines tested, indicating its greater potency in reducing cell viability nih.gov.

Table 1: Comparative IC50 Values of 2-Hydroxymelatonin and Melatonin in Human Colorectal Cancer Cell Lines

Cell Line2-Hydroxymelatonin IC50 (µM)Melatonin IC50 (µM)
Caco2Significantly LowerHigher
HCT116Significantly LowerHigher
DLD1Significantly LowerHigher
CT26Significantly LowerHigher

Note: "Significantly Lower" and "Higher" indicate relative differences as reported in the source nih.gov. Specific numerical values for all IC50s were not provided for direct comparison across all cell lines in the snippet.

Immunomodulatory Effects in Cellular Contexts

While melatonin is known to possess immunomodulatory properties and its metabolites like N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) have been implicated in immunomodulation, specific direct immunomodulatory effects of this compound in cellular contexts are not extensively detailed in the provided research findings openaccessjournals.comhmdb.ca. The available information primarily focuses on its cytotoxic and anti-tumor activities in cancer cell lines rather than broader immune system modulation nih.gov.

Influence on Gene Expression and Transcriptional Regulation

This compound has been shown to influence gene expression and transcriptional regulation, particularly in the context of its anti-cancer activities. In Caco2 human colorectal cancer cells, 2-hydroxymelatonin was found to inhibit cell invasion by regulating the Epithelial-Mesenchymal Transition (EMT) pathway nih.gov. This modulatory effect was evidenced by the significant downregulation of mRNA levels for key transcriptional factors and markers associated with EMT, specifically Snail, Twist, and N-cadherin nih.gov. These changes were observed even at sub-cytotoxic concentrations (e.g., one-twentieth of the IC50 concentration), suggesting a direct influence on gene transcription involved in cellular invasiveness nih.gov.

Table 2: Influence of 2-Hydroxymelatonin on Gene Expression in Caco2 Cells

Gene/FactorEffect of 2-Hydroxymelatonin Treatment
Snail mRNASignificantly Downregulated
Twist mRNASignificantly Downregulated
N-cadherin mRNASignificantly Downregulated

This demonstrates a direct impact of this compound on the transcriptional machinery that governs cellular processes like invasion and potentially metastasis in cancer models.

Advanced Analytical Methodologies for 2 Oxomelatonin Research

Spectroscopic Characterization Techniques for Research

Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to provide detailed information about a compound's structure, functional groups, and electronic configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the elucidation of molecular structures, offering detailed information on the connectivity and spatial arrangement of atoms within a molecule. For 2-Oxomelatonin, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are fundamental.

¹H NMR spectroscopy provides insights into the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. For indole (B1671886) derivatives like this compound, characteristic signals would be observed for the aromatic protons on the benzene (B151609) ring, the protons of the N-acetyl side chain, and the methoxy (B1213986) group. The presence of the carbonyl group at the 2-position of the indole ring in this compound would significantly influence the chemical shifts of adjacent protons and carbons compared to melatonin (B1676174). While specific ¹H and ¹³C NMR data for this compound were not explicitly detailed in the provided search results, its structure, being an N-acetylated indoline (B122111) with a carbonyl at the 2-position, would yield distinct spectral features. For instance, melatonin's ¹H NMR spectra show characteristic shifts for its aromatic and aliphatic protons, including methyl groups and methylene (B1212753) groups nih.govutah.eduhmdb.ca.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, hybridization, and the presence of electronegative atoms or carbonyl groups udel.edu. The carbonyl carbon of the 2-oxo group in this compound would appear in a characteristic downfield region (typically 150-175 ppm for amides/lactams, or 190-220 ppm for ketones/aldehydes, depending on the specific carbonyl environment within the ring system) udel.edu. Quaternary carbons, methine (CH), methylene (CH₂), and methyl (CH₃) carbons would also be differentiated using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) utah.edu.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within a molecule, particularly those involving π-electron systems and non-bonding electrons. Compounds containing conjugated systems, such as the indole chromophore present in this compound, exhibit characteristic absorption bands in the UV region.

For melatonin, the UV-Vis spectrum typically shows absorption maxima around 221-224 nm and 277-290 nm researchgate.netijirt.orgpharmacophorejournal.comresearchgate.netresearchgate.net. These absorptions are attributed to the π→π* electronic transitions of the indole ring system. The introduction of a carbonyl group at the 2-position of the indole ring in this compound, forming an oxindole (B195798) moiety, would alter the electronic conjugation and thus influence its UV-Vis absorption profile. This structural change is expected to lead to shifts in the absorption maxima and potentially changes in molar absorptivity compared to melatonin. While specific UV-Vis data for this compound were not directly found, it is known that 2-hydroxymelatonin, a tautomer of this compound, has been detected nih.gov. Changes in UV-Vis spectra, including the appearance of isosbestic points, can indicate the formation of new compounds, as observed during the photodegradation of melatonin researchgate.net. UV-Vis spectroscopy is a rapid, inexpensive, and versatile analytical method suitable for quantitative analysis and monitoring chemical reactions scribd.com.

Fluorescence spectroscopy is a highly sensitive technique that detects compounds capable of emitting light after absorbing it. Many indole derivatives, including melatonin, exhibit native fluorescence due to the indole ring.

Melatonin shows native fluorescence with an excitation wavelength typically around 279-286 nm and an emission wavelength around 333-348 nm scribd.comresearchgate.netnih.gov. This intrinsic fluorescence allows for its detection and quantification. Given that this compound is an indole derivative and a tautomer of 2-hydroxymelatonin, it is expected to possess fluorescent properties. One study noted the detection of this compound in chromatograms and mentioned that 2-hydroxymelatonin (a tautomer of this compound) has an excitation at 280 nm and emission at 348 nm nih.govscribd.com. This suggests that this compound would likely exhibit similar fluorescence characteristics, making fluorescence spectroscopy a valuable tool for its detection, especially in biological matrices where its concentration might be low. The sensitivity of fluorescence spectroscopy is generally higher compared to chromatographic techniques nih.gov. The stability of fluorescence intensity can be influenced by factors such as pH and solvent nih.gov.

Electrochemical Detection Methods

Electrochemical detection methods are highly sensitive, cost-effective, and rapid techniques that exploit the electroactive properties of analytes. These methods measure the current or potential generated by redox reactions occurring at an electrode surface. Indole derivatives, including melatonin, are known to be electroactive due to the readily oxidizable indole ring system.

For melatonin, electrochemical detection is commonly performed using various solid electrodes, such as carbon paste electrodes (CPEs), boron-doped diamond electrodes (BDDs), and glassy carbon electrodes (GCEs) mdpi.comnih.gov. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are frequently employed. Melatonin typically exhibits an oxidation peak, for instance, around 0.7 V in SWV nih.gov. The electrochemical response is often linear over specific concentration ranges, allowing for quantitative determination with low limits of detection mdpi.comnih.gov.

Sample Preparation and Derivatization Strategies for Research

Effective sample preparation is critical for accurate and reliable analysis of this compound, especially when dealing with complex biological matrices such as urine or tissue samples, where it exists as a metabolite oup.comhmdb.caunict.itnih.gov. The goal of sample preparation is to extract the target analyte, remove interfering substances, and concentrate the sample if necessary, to meet the sensitivity requirements of the analytical technique.

Common extraction techniques applicable to this compound, similar to other small organic molecules and metabolites, include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases. For melatonin and its metabolites, ethyl acetate/tert-butyl methyl ether mixtures have been used for extraction from urine samples oup.com. Dichloromethane has also been employed for melatonin extraction from plasma under alkaline conditions researchgate.net.

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent to selectively retain the analyte while interfering compounds are washed away. C18 columns are commonly used for retaining moderately polar organic compounds researchgate.net. Mixed-mode SPE columns can also be employed for more complex separations, offering both reversed-phase and ion-exchange capabilities.

Following extraction, samples may require further cleanup to remove matrix effects that can interfere with detection and quantification. Techniques like centrifugation and drying under nitrogen are often employed oup.com.

Derivatization strategies are employed when the analyte lacks sufficient volatility or detectability for certain analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization involves chemically modifying the analyte to introduce functional groups that enhance its volatility, thermal stability, or detector response. For example, melatonin has been derivatized using pentafluoropropionic anhydride (B1165640) (PFPA) for GC-MS analysis scribd.comnih.gov. Given that this compound is an N-acetylated indole, similar acylation or silylation derivatization reactions might be applicable if GC-MS is the chosen analytical platform. However, for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is increasingly used for melatonin metabolites including this compound oup.comresearchgate.net, derivatization is often not required due to the inherent sensitivity and selectivity of the technique for less volatile and more polar compounds. LC-MS/MS methods for melatonin and its metabolites often involve direct injection of extracted and reconstituted samples oup.comresearchgate.net.

The choice of sample preparation and derivatization strategy depends on the specific matrix, the concentration of this compound, and the analytical instrument used. The aim is always to achieve high recovery, good reproducibility, and minimal matrix interference.

Synthetic Chemistry Approaches to 2 Oxomelatonin and Its Analogues

Total Synthesis Routes for Research Grade Compound

Total synthesis provides a reliable method for producing 2-oxomelatonin de novo, allowing for structural modifications and the generation of analogues. A notable total synthesis was reported by Lozinskaya et al., which builds the 2-oxindole core and attaches the characteristic side chain in a multi-step sequence. researchgate.net This approach offers versatility in creating derivatives for structure-activity relationship (SAR) studies.

Table 1: Key Stages in the Total Synthesis of this compound

Step Starting Material Key Reagents/Conditions Product
1 p-Anisidine (B42471) Chloroacetaldehyde, Hydroxylamine Indole (B1671886) intermediate
2 Indole intermediate Various reagents (5-Methoxy-2-oxoindolin-3-yl)acetonitrile

This table outlines the general stages; specific reagents and intermediate steps may vary based on the detailed published procedure.

Semisynthesis Strategies from Melatonin (B1676174) Precursors

Semisynthetic approaches leverage the readily available and structurally similar molecule, melatonin, as a starting material. The core transformation in this strategy is the selective oxidation of the indole ring of melatonin at the C2 position. This method is often more direct and efficient than total synthesis for producing the parent compound.

The oxidation of melatonin can yield 2-hydroxymelatonin, which exists in tautomeric equilibrium with the more stable keto form, this compound. mdpi.com This conversion can be achieved using various chemical oxidizing agents. The reaction involves the attack of an oxidant on the electron-rich C2-C3 double bond of the indole nucleus. The choice of oxidant and reaction conditions is critical to favor the formation of the 2-oxo derivative over other potential oxidation products, such as N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). researchgate.netnih.gov

Table 2: Oxidizing Systems for the Conversion of Melatonin to this compound

Oxidizing Agent/System Description Potential Outcome
Reactive Oxygen Species (ROS) e.g., Hydroxyl radical (•OH) generated via gamma radiolysis. nih.gov Can initiate the oxidation process, leading to a mixture of products including hydroxylated melatonin derivatives. nih.gov
Singlet Oxygen (¹O₂) Generated via photosensitization (e.g., with methylene (B1212753) blue). nih.gov This reaction often leads to the cleavage of the indole ring to form AFMK. nih.gov

The efficiency and selectivity of these methods can vary, often resulting in a mixture of products requiring chromatographic separation.

Development of Radiolabeled this compound for Tracing Studies

Radiolabeled compounds are indispensable tools for biochemical and pharmacological research, enabling the tracking and quantification of molecules in biological systems. While specific literature on the direct synthesis of radiolabeled this compound is limited, its preparation can be envisaged through established radiolabeling strategies, primarily by introducing an isotopic label into a precursor molecule followed by chemical conversion.

A feasible approach involves the synthesis of radiolabeled melatonin, which is then oxidized to yield radiolabeled this compound. For instance, melatonin can be labeled with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). A known method for preparing a stable-isotope labeled analogue involves the reaction of 5-methoxytryptamine (B125070) with deuterated acetyl chloride (CD₃COCl) to produce melatonin-D3, which can then be oxidized. nih.gov A similar strategy could be employed using acetyl chloride labeled with carbon-14 ([¹⁴C]acetyl chloride) or tritium ([³H]acetyl chloride).

Another strategy involves catalytic hydrogen isotope exchange, where hydrogen atoms on the precursor molecule are swapped with tritium. nih.gov This could potentially be performed on this compound directly or on a suitable precursor.

Table 3: Potential Strategies for Radiolabeling this compound

Isotope Labeling Method Precursor Description
Carbon-14 (¹⁴C) Acylation 5-Methoxytryptamine Reaction with [¹⁴C]acetic anhydride (B1165640) or [¹⁴C]acetyl chloride to form [¹⁴C]-melatonin, followed by oxidation.
Tritium (³H) Acylation 5-Methoxytryptamine Reaction with [³H]acetic anhydride to form [³H]-melatonin, followed by oxidation.
Tritium (³H) Catalytic Reduction Halogenated Precursor Reduction of a precursor, such as 2-bromomelatonin, with tritium gas (T₂). nih.gov

Novel Synthetic Methodologies and Chemical Transformations

The synthesis of this compound and its analogues relies on key chemical transformations to efficiently construct the target molecule. A critical step in the total synthesis reported by Lozinskaya et al. is the chemoselective reduction of a nitrile group in the presence of an anhydride. researchgate.net

In this transformation, the intermediate (5-Methoxy-2-oxoindolin-3-yl)acetonitrile is treated with a reducing agent. The reaction is performed in the presence of an acid anhydride, such as acetic anhydride. This one-pot procedure achieves both the reduction of the nitrile to a primary amine and the immediate acylation of that amine to form the final N-acetylethyl side chain. This reductive acylation is a highly efficient method for constructing the required functional group. researchgate.net

Two successful methods for this transformation have been reported:

Catalytic Hydrogenation: Using Adams' catalyst (PtO₂) under a hydrogen atmosphere in the presence of acetic anhydride and acetic acid. This method provided the desired this compound in good yield. researchgate.net

Borohydride (B1222165) Reduction: Using sodium borohydride in methanol (B129727) with catalytic amounts of nickel(II) chloride, also in the presence of acetic anhydride. This provided an alternative to catalytic hydrogenation. researchgate.net

These methodologies demonstrate the application of selective transformations to build the complex structure of this compound from simpler intermediates, providing a robust platform for generating analogues for further biological investigation.

Table of Compounds Mentioned

Compound Name
This compound
2-Hydroxymelatonin
Melatonin
p-Anisidine
Chloroacetaldehyde
Hydroxylamine
(5-Methoxy-2-oxoindolin-3-yl)acetonitrile
Acetic anhydride
Acetic acid
5-Methoxytryptamine
N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK)
Methylene blue
Hydrogen peroxide
Deuterated acetyl chloride
Melatonin-D3
Nickel(II) chloride
Sodium borohydride

Structure Activity Relationship Sar Studies of 2 Oxomelatonin Derivatives

Design and Synthesis of Modified 2-Oxomelatonin Analogues

The design and synthesis of modified this compound analogues have been approached through various chemical strategies to probe the influence of different structural motifs on biological activity. A straightforward method for producing 2-substituted melatonin (B1676174) derivatives, including this compound, initiates with p-anisidine (B42471) as the starting material. researchgate.netresearchgate.net A key step in this multi-step synthesis is the chemoselective reduction of a cyano group. researchgate.netresearchgate.net

Another synthetic approach involves the direct modification of the melatonin scaffold. For instance, 2-bromomelatonin has been synthesized through the direct bromination of melatonin using N-bromosuccinimide (NBS) in anhydrous acetic acid. nih.gov This method allows for the introduction of a halogen atom at the C-2 position of the indole (B1671886) ring, a modification that has been shown to significantly influence receptor binding affinity. nih.gov

The design of novel analogues has also focused on altering the position of the side chain on the indole nucleus. Shifting the N-acetyl-5-methoxytryptamine side chain from the C3 to the N1 position has been explored to generate high-affinity melatonergic agonists. nih.gov Conversely, relocating the side chain to the C2 position has been investigated as a strategy to produce melatonin antagonists. nih.gov

Furthermore, the synthesis of dimeric derivatives of melatonin has been undertaken to explore the potential for bivalent interactions with melatonin receptors. nih.gov These dimers are created by linking two melatonin units via a linear alkyl chain, either through the acetamido group or a C-2 carboxyalkyl function. nih.gov The length of the spacer chain is a critical parameter in these designs, influencing the binding affinity and functional activity of the resulting molecules. nih.gov

Assessment of Molecular Modifications on Biological Activity in In Vitro Models

The biological activity of newly synthesized this compound analogues is rigorously assessed using a variety of in vitro models. These assays are crucial for determining the impact of specific molecular modifications on the pharmacological profile of the compounds.

A primary method for evaluating these analogues is through radioligand binding assays, which measure the affinity of a compound for a specific receptor. For example, the binding affinity of 2-bromomelatonin was assessed using isolated melatonin receptors from rabbit parietal cortex, demonstrating a tenfold higher affinity than melatonin itself. nih.gov Similarly, the binding properties of melatonin dimers linked through a C-2 carboxyalkyl function have been evaluated on cloned human MT1 and MT2 receptors expressed in NIH3T3 cells, revealing nanomolar affinity for some compounds. nih.gov

Beyond receptor binding, functional assays are employed to determine whether a compound acts as an agonist or antagonist. For instance, the agonist properties of 2-bromomelatonin were confirmed through its ability to inhibit the spontaneous firing of cortical neurons and potentiate the inhibitory effect of GABA in physiological studies. nih.gov The functional activity of melatonin dimers has also been assessed, with the spacer length between the two melatonin units being a key determinant of their activity at both MT1 and MT2 receptor subtypes. nih.gov

In addition to receptor-mediated effects, the antioxidant and neuroprotective properties of melatonin analogues are also investigated in vitro. For example, the melatonin analogue 2,3-dihydromelatonin (B1249714) has shown enhanced antilipoperoxidation action in rat brain homogenates and a protective effect in rat hippocampal slices exposed to ischemia-like conditions. nih.gov While not a this compound derivative, this study exemplifies the types of in vitro assessments used to characterize the broader biological effects of melatonin-related compounds.

The following table summarizes the in vitro biological activity of selected melatonin analogues:

CompoundIn Vitro ModelBiological ActivityReference
2-BromomelatoninIsolated rabbit parietal cortex melatonin receptors~10-fold higher binding affinity than melatonin nih.gov
2-BromomelatoninCortical neuronsPotent agonist; inhibits spontaneous firing nih.gov
2-Carboxyalkyl Melatonin DimersCloned human MT1 and MT2 receptors in NIH3T3 cellsNanomolar binding affinity nih.gov
2,3-DihydromelatoninRat brain homogenatesEnhanced antilipoperoxidation action vs. melatonin nih.gov
2,3-DihydromelatoninRat hippocampal slices (ischemia model)Neuroprotective effects nih.gov

Identification of Key Pharmacophoric Features

The identification of key pharmacophoric features of this compound derivatives is essential for understanding their interaction with biological targets and for the rational design of new, more potent, and selective ligands. A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect.

For melatonin receptor agonists, several key features have been identified through SAR studies and molecular modeling. These include:

The 5-methoxy group: This group is generally considered crucial for high-affinity binding to melatonin receptors. nih.gov Its substitution with a hydroxyl group can lead to compounds with very high antioxidant activity. nih.gov

The N-acetyl group: The amide function is an important feature. Replacing it with a ketone does not significantly affect antioxidant activity, but replacement with an amine can sometimes result in pro-oxidant compounds. nih.gov

The indole nucleus: The indole ring serves as the core scaffold. The indole heterocycle has been shown to be superior to benzofuran (B130515) and naphthalene (B1677914) rings for antioxidant activity. nih.gov

Spatial arrangement: The relative orientation of the 5-methoxy group and the N-acetamidoethyl side chain is critical. Molecular modeling studies suggest that the active conformation involves a specific distance between the amide hydrogen and the 5-methoxy oxygen. researchgate.net

A reassessment of the melatonin receptor pharmacophore model using a constrained chiral melatonin analogue, 3-(acetylaminomethyl)-2-(ethoxycarbonyl)-6-methoxy-1,3,4,5-tetrahydrobenzo[cd]indole, has provided further insights. nih.gov The high potency of the (+)-(S)-enantiomer, which is comparable to melatonin, underscores the importance of a specific stereochemical arrangement for optimal receptor interaction. nih.gov

Furthermore, studies on melatonin analogues as inhibitors of nitric oxide synthase (nNOS) have led to the development of a pharmacophore model for this specific activity. nih.gov This model, derived from the structural comparison of different families of melatonin-related compounds, can guide the design of new nNOS inhibitors. nih.gov

Impact of Stereochemistry on Molecular Interactions

Stereochemistry plays a profound role in the molecular interactions of this compound derivatives, significantly influencing their binding affinity and biological activity. The three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding pocket of a receptor, and even subtle changes in stereochemistry can lead to dramatic differences in pharmacological effects.

The importance of stereochemistry is clearly demonstrated in studies of chiral melatonin analogues. For example, the enantiomers of the rigid melatonin analogue 3-(acetylaminomethyl)-2-(ethoxycarbonyl)-6-methoxy-1,3,4,5-tetrahydrobenzo[cd]indole display a remarkable difference in potency. nih.gov The (+)-(S)-enantiomer exhibits a potency comparable to melatonin, while its (-)-(R)-enantiomer is about three orders of magnitude less potent, highlighting the stereoselective nature of the melatonin receptor binding site. nih.gov

Similarly, the enantiomers of N-acetyl-4-aminomethyl-6-methoxy-9-methyl-1,2,3,4-tetrahydrocarbazole (AMMTC) show significant differences in their interaction with melatonin receptors. nih.gov The (-)-enantiomer is 130-fold more potent in radioligand binding assays and 230-fold more potent in a melanophore bioassay compared to the (+)-enantiomer. nih.gov Both enantiomers act as agonists, with the (-)-enantiomer being slightly more potent than melatonin itself. nih.gov

Conformational analysis of melatonin has suggested that the side chains are enantiotopic, leading to conformational planar docking chirality. researchgate.netscispace.com This implies that different conformers may interact preferentially with different receptor subtypes. It has been proposed that conformers with the side chain oriented towards the 3re and 5si face of the indole ring favor the MT1 receptor, while those oriented towards the 3si face prefer the MT2 receptor. researchgate.netscispace.com

Studies on chiral recognition of flexible melatonin receptor ligands have further elucidated the impact of stereochemistry. nih.gov The introduction of a methyl group at the beta position of the ethylamide side chain can induce a conformational selection, favoring certain conformations that are more amenable to receptor binding. nih.gov This can explain the observed chiral recognition, where one enantiomer exhibits higher affinity than the other. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxomelatonin

Elucidation of Novel Molecular Targets and Pathways

While melatonin's interaction with G-protein-coupled receptors (MT1 and MT2) is well-documented, the direct molecular targets of 2-oxomelatonin remain largely unexplored. nih.govmdpi.com Future research will likely focus on identifying specific proteins, enzymes, and receptors that this compound interacts with. Studies have already shown that melatonin (B1676174) and its metabolites, including 2-hydroxymelatonin (a precursor to this compound), can act as agonists on the Aryl Hydrocarbon Receptor (AhR) and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). mdpi.com

Further investigation into these and other potential targets will be crucial. Understanding these interactions will illuminate the signaling pathways modulated by this compound. biomedpharmajournal.orgnih.gov Research indicates that melatonin's signaling can involve pathways such as cAMP/PKA and MAPK/ERK. nih.gov Determining if this compound influences these or other pathways, like the NF-κB pathway which is central to inflammation, will be a significant step forward. biomedpharmajournal.orgmdpi.com Advanced molecular modeling and experimental validation will be key to mapping these interactions comprehensively.

Table 1: Potential Molecular Targets and Pathways for this compound

Potential Target/Pathway Known Association with Melatonin/Metabolites Potential Implication for this compound Research
Aryl Hydrocarbon Receptor (AhR) Melatonin and its metabolites act as agonists. mdpi.com Investigating the specific binding affinity and functional consequences of this compound interaction with AhR.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Melatonin and some metabolites show agonistic activity. mdpi.com Exploring the role of this compound in metabolic regulation through PPARγ signaling.
MAPK/ERK Pathway Melatonin signaling is associated with this pathway. nih.govmdpi.com Determining if this compound can modulate cellular processes like proliferation and differentiation via this pathway.
NF-κB Signaling Melatonin can inhibit NF-κB activation, a key regulator of inflammation. biomedpharmajournal.orgmdpi.com Assessing the potential anti-inflammatory effects of this compound through modulation of NF-κB.

Development of Advanced In Vitro and Ex Vivo Research Models

To better understand the physiological and pathophysiological roles of this compound, more sophisticated research models are necessary. Traditional 2D cell cultures have limitations in replicating the complexity of living tissues. uniovi.esresearchgate.net

The development and application of three-dimensional (3D) cell cultures, such as spheroids and organoids, present a significant advancement. mdpi.comrndsystems.com These models more accurately mimic the cellular microenvironment and interactions found in vivo. uniovi.esmdpi.com For instance, 3D cultures of skin cells have been used to study the diffusion and metabolism of melatonin. uniovi.esresearchgate.net Gastrointestinal organoids have also been utilized to investigate the effects of melatonin on viral-induced inflammation. nih.gov Such models could be invaluable for studying the tissue-specific effects of this compound.

Ex vivo models, which utilize tissues or organs from an organism in an external environment, offer another layer of complexity and physiological relevance. nih.govresearchgate.net These models can provide insights into how this compound is metabolized and how it affects tissue function in a more integrated system.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of "omics" technologies is set to revolutionize our understanding of this compound. nih.govmdpi.commdpi.com Metabolomics, the large-scale study of small molecules or metabolites, can provide a comprehensive snapshot of the metabolic state of a biological system in response to this compound. cornell.edunih.govmdpi.com This can help identify metabolic pathways that are significantly altered by the compound.

Proteomics, which focuses on the entire set of proteins, can reveal changes in protein expression and post-translational modifications induced by this compound. mdpi.comcornell.edu This information is crucial for identifying the molecular machinery through which this compound exerts its effects. nih.gov The integration of metabolomic and proteomic data can provide a more holistic view of the cellular response to this compound, bridging the gap between molecular interactions and physiological outcomes. researchgate.net

Exploration of this compound in Specific Biochemical Dysregulations

Future research should increasingly focus on the role of this compound in specific conditions characterized by biochemical imbalances, such as oxidative stress, neuroinflammation, and mitochondrial dysfunction.

Oxidative Stress: Melatonin is a well-known antioxidant, and its metabolites are also believed to possess similar properties. mdpi.comnih.govnih.gov Investigating the capacity of this compound to scavenge free radicals and modulate antioxidant enzyme activity is a critical area of research. mdpi.com

Neuroinflammation: Given the anti-inflammatory properties of melatonin, exploring the effects of this compound on neuroinflammatory processes is a logical next step. nih.govnih.govresearchgate.net This could involve studying its impact on microglial activation and the production of inflammatory cytokines.

Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are also a major source of reactive oxygen species. researchgate.netnih.gov Melatonin has been shown to protect against mitochondrial dysfunction. nih.govfrontiersin.orgnih.gov Research into whether this compound can preserve mitochondrial integrity and function, particularly under conditions of stress, could reveal important therapeutic avenues. researchgate.netfrontiersin.org

Table 2: Research Focus on this compound in Biochemical Dysregulations

Biochemical Dysregulation Rationale for Investigation Key Research Questions
Oxidative Stress Melatonin and its metabolites are known antioxidants. mdpi.comnih.gov Does this compound directly scavenge reactive oxygen species? Does it influence the expression or activity of antioxidant enzymes like SOD and catalase?
Neuroinflammation Melatonin exhibits anti-inflammatory properties. nih.govresearchgate.net Can this compound suppress the activation of inflammatory cells in the central nervous system? Does it modulate the production of pro-inflammatory and anti-inflammatory cytokines?

| Mitochondrial Dysfunction | Melatonin plays a protective role in mitochondrial health. nih.govfrontiersin.org | Can this compound improve the efficiency of the electron transport chain? Does it protect mitochondria from oxidative damage and preserve ATP production? researchgate.netnih.gov |

Innovative Methodologies for Detection and Quantification in Research Settings

Advancements in analytical techniques are crucial for accurately measuring this compound in various biological samples. The development of highly sensitive and specific methods is essential for both basic research and potential clinical applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently considered a gold standard for the quantification of melatonin and its metabolites due to its high sensitivity and specificity. nih.govnih.govnih.gov Further refinement of these methods can improve the limits of detection and quantification for this compound. brighamandwomens.orgmdpi.com The use of high-resolution mass spectrometry (HRMS) can also aid in the structural elucidation of novel metabolites. researchgate.net

Additionally, exploring other techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection and capillary electrophoresis could provide alternative or complementary approaches for the analysis of this compound and related compounds. nih.govresearchgate.netnews-medical.netrsc.org The development of novel biosensors could also offer rapid and real-time detection of this compound in research settings.

Table 3: Mentioned Compounds

Compound Name
This compound
2-hydroxymelatonin
4-hydroxymelatonin
6-hydroxymelatonin (B16111)
Melatonin
N1-acetyl-N2-formyl-5-methoxykynurenine (AFMK)
N1-acetyl-5-methoxykynurenine (AMK)
Serotonin (B10506)

Q & A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.